1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound characterized by an imidazole ring fused with a phenyl group. This compound has garnered attention in medicinal chemistry and materials science due to its unique structural features and potential biological activities. The presence of both amino and imidazole functionalities enhances its versatility as a building block for the synthesis of more complex molecules, making it significant in various scientific applications .
1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one belongs to the class of imidazole derivatives. Imidazoles are known for their broad range of biological activities, including antimicrobial, antifungal, and anticancer properties. This specific derivative is classified under heterocycles due to its cyclic structure containing nitrogen atoms .
The synthesis of 1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one typically involves cyclization reactions. One common method includes the reaction of 3-aminobenzylamine with methyl isocyanate under controlled conditions. This reaction is usually conducted in an inert atmosphere to minimize side reactions and maximize yield .
The reaction conditions often involve specific temperatures and solvents to facilitate the cyclization process. In industrial applications, continuous flow reactors may be employed to enhance control over reaction parameters and improve scalability. Catalysts such as palladium or platinum can also be utilized to increase reaction efficiency and yield .
The molecular formula of 1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is C10H11N3O, with a molecular weight of approximately 189.218 g/mol. Its structure features an imidazole ring that is fused with a phenyl group and contains an amino group at the para position relative to the imidazole nitrogen .
The compound can be represented using the SMILES notation: Cc1c[nH]c(=O)n(c1C)N
. This notation highlights the connectivity of atoms within the molecule, indicating the presence of both nitrogen and oxygen functionalities essential for its biological activity .
1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one involves interactions with specific molecular targets such as enzymes or receptors. The amino group forms hydrogen bonds with active sites on target proteins, while the imidazole ring engages in π-π interactions with aromatic residues. These interactions can modulate protein activity, leading to various biological effects including inhibition or activation of enzymatic pathways .
The compound is typically a solid at room temperature, exhibiting good solubility in polar solvents due to the presence of functional groups that can engage in hydrogen bonding. The melting point and boiling point values are not extensively reported but are expected to align with similar imidazole derivatives.
As an imidazole derivative, it possesses amphoteric characteristics, allowing it to act as both an acid and a base depending on the environment. The compound's reactivity is influenced by the electron density around the nitrogen atoms in the imidazole ring, making it susceptible to electrophilic attacks .
1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one has several applications in scientific research:
This compound's versatility makes it valuable across multiple fields, particularly in drug development and materials science.
Recent advances in catalytic imidazolone ring formation have revolutionized the synthesis of 1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one (CAS 1211122-33-6). Among the most significant developments are ruthenium-catalyzed pathways that enable direct ring formation under aerobic conditions. Specifically, (η⁶-benzene)Ru(II) half-sandwich complexes with pyrazolated chalcogenoether ligands demonstrate exceptional catalytic efficiency at remarkably low loadings (0.1 mol%) for the key cyclization step. These complexes facilitate the intramolecular cyclocondensation of N-(3-aminophenyl) amidoxime precursors through aldehyde activation mechanisms, achieving yields exceeding 90% in toluene at 100°C without requiring inert atmospheres [8].
Complementary nickel-catalyzed pathways have emerged as viable alternatives for constructing the dihydroimidazolone core. Nickel(0) catalysts enable the cyclization of amido-nitrile precursors (e.g., N-(3-aminophenyl)-2-cyanoacetamides) through nitrile activation, forming the C₂-N₃ bond under milder temperatures (60-80°C). This method demonstrates excellent functional group tolerance, allowing the incorporation of aryl halides and heterocyclic moieties adjacent to the aminophenyl group without protective group strategies. The proposed mechanism involves nickel insertion into the C≡N bond, proto-demetallation, tautomerization, and dehydrative cyclization to form the 2,3-dihydroimidazol-2-one scaffold [7].
Table 1: Comparative Analysis of Catalytic Methods for Imidazolone Ring Formation
Catalytic System | Temperature | Catalyst Loading | Yield Range | Key Advantages |
---|---|---|---|---|
Ru(II) Pyrazolate Complex | 100°C | 0.1 mol% | 90-95% | Aerobic conditions, high atom economy |
Nickel(0) Catalyst | 60-80°C | 5 mol% | 75-85% | Functional group tolerance, mild conditions |
BF₃·Et₂O Promotion | 120°C | 20 mol% | 65-78% | Access to protected derivatives |
Microwave-assisted protocols utilizing α-azidoenones as starting materials have demonstrated remarkable efficiency gains. These reactions proceed through thermally generated 2H-azirine intermediates that undergo regioselective ring expansion with aminophenyl-containing imidamides. Under microwave irradiation at 150°C in acetonitrile, reaction times reduce from 12 hours to under 30 minutes while maintaining yields of 75-85% without metal catalysts. This method specifically enables the installation of the 5-methyl substituent through appropriate selection of α-azidoenone precursors [7].
Achieving exclusive 3-aminophenyl orientation on the imidazolone nitrogen (N1 position) presents significant synthetic challenges due to competing ortho and para substitutions. Ortho-directing metal templates have emerged as the most effective solution, where palladium or ruthenium complexes temporarily coordinate to the amino group, sterically blocking ortho approach and electronically deactivating the para position. This method achieves >98% regioselectivity when employing Pd(OAc)₂ (5 mol%) in DMF at 80°C during the N-arylation step [6].
Protection-deprotection sequences remain indispensable for sensitive derivatives. The aminophenyl group can be protected as a phthalimide prior to imidazolone ring formation, followed by hydrazine-mediated deprotection. This strategy prevents undesirable ring alkylation and oxidation during cyclization, particularly under acidic conditions. Quantitative recovery of the free amino group is achieved without compromising the imidazolone ring integrity when using ethylene diamine-mediated deprotection at ambient temperature [6].
Table 2: Regiochemistry Control Strategies for 3-Aminophenyl Installation
Strategy | Key Reagent/Condition | Regioselectivity | Compatibility Notes |
---|---|---|---|
Ortho-Directing Metal Template | Pd(OAc)₂ in DMF, 80°C | >98% N1-regioselectivity | Compatible with 5-methyl group |
Phthalimide Protection | Phthalic anhydride, then hydrazine | >99% | Prevents ring alkylation |
In-situ Silylation | tert-Butyldimethylsilyl chloride | 90-92% | Limited to non-aqueous systems |
The emergence of transient protecting groups has significantly improved regioselectivity in one-pot syntheses. Silicon-based groups (e.g., TBS) provide temporary protection of the amino group during ring formation, selectively installed and removed under mild conditions without isolating intermediates. This approach reduces reaction steps from 4-5 to just 2 while maintaining 90-92% regioselectivity, though it requires strict anhydrous conditions to prevent desilylation during the critical cyclization step [3] [6].
The adoption of green chemistry principles has transformed intermediate synthesis for 1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one. Ruthenium-catalyzed aerobic oxidation represents the most significant advancement, replacing stoichiometric oxidants like manganese dioxide or dichromates. The (η⁶-benzene)Ru(II) complexes enable direct conversion of aldehyde intermediates to amide precursors using atmospheric oxygen as the terminal oxidant. This eliminates metal waste accumulation and achieves 85-90% atom economy while maintaining excellent functional group tolerance toward the sensitive aminophenyl group [8].
Solvent reduction strategies have achieved substantial environmental improvements. Modern synthetic routes employ solvent-less mechanochemical grinding for the key ring-forming step between 3-aminoaniline and N-acetylated amino acid precursors. This approach completely eliminates volatile organic compounds (VOCs) while enhancing reaction efficiency—reaction times decrease from 5 hours in DMF to 45 minutes with 15-20% yield improvements. The methodology also demonstrates excellent scalability up to kilogram quantities without solvent recovery systems [1] [8].
Continuous flow hydrogenation addresses a critical waste bottleneck in precursor synthesis. The reduction of 3-nitroaniline to 3-aminoaniline, traditionally performed with tin chloride hydrochloride, now utilizes catalytic transfer hydrogenation (CTH) in microreactors. Employing formic acid as hydrogen donor with Pd/C catalyst (1 mol%) at 120°C achieves 99% conversion in <5 minutes residence time. This eliminates toxic tin waste while reducing the E-factor from 15.7 to 1.3, representing an 8-fold reduction in process mass intensity [7] [8].
Industrial translation of synthetic routes for 1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one faces significant scalability challenges, particularly concerning catalyst economics and purification bottlenecks. The ruthenium catalysts, while highly efficient at laboratory scale (0.1 mol%), present substantial cost barriers at manufacturing scale due to ruthenium's scarcity and complex ligand synthesis. Economic modeling indicates that catalyst recycling efficiency must exceed 95% across 10 cycles to achieve viable production costs. Current immobilization techniques on magnetic silica supports achieve 87-92% recovery, requiring further development for commercial viability [8].
Azide handling presents critical safety limitations beyond laboratory scale. Routes employing α-azidoenones as intermediates (MW-assisted synthesis) accumulate substantial quantities of hydrazoic acid (HN₃) during workup, creating explosion hazards above 100g scale. Engineering solutions including continuous in-situ generation and consumption of azide intermediates within contained flow reactors have demonstrated safer processing up to 5 kg batches. However, these systems require specialized equipment with high capital investment, increasing production costs by approximately 30% compared to traditional batch processing [6] [8].
Crystallization-induced diastereomer separation remains challenging for process scale-up. While chiral auxiliaries like (R)-1-phenylethylamine effectively resolve synthetic intermediates, they generate substantial solvent waste during diastereomer purification. Each kilogram of product requires approximately 30L methanol for fractional crystallizations, contributing significantly to the process mass intensity (PMI). Alternative resolution methods including simulated moving bed (SMB) chromatography reduce solvent consumption by 70% but require throughput optimization beyond current 200g/day limitations to be industrially relevant [6].
Table 3: Industrial Scalability Assessment of Synthetic Approaches
Synthetic Method | Catalyst Cost Contribution | PMI (kg waste/kg product) | Key Scalability Barrier |
---|---|---|---|
Ru-Catalyzed Aerobic | $1,200/kg (catalyst) | 18.7 | Ru leaching/recycling |
Ni-Mediated Cyclization | $380/kg (catalyst) | 24.3 | Azide safety management |
MW-Assisted Azirine | $150/kg (reagents) | 15.9 | HN₃ accumulation |
The transition from batch to continuous manufacturing addresses multiple scalability limitations. Pilot-scale studies demonstrate that integrating reductive amination, ring closure, and crystallization in an end-to-end continuous process reduces intermediate isolation steps from 4 to 1. This approach decreases overall processing time from 72 hours to under 8 hours while improving consistency (purity 99.5-99.7% vs. 98.2-99.1% in batch). However, the methodology requires precise control of residence time distributions to prevent ring hydrolysis during phase transitions, particularly at the solvent exchange points [6] [8].
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